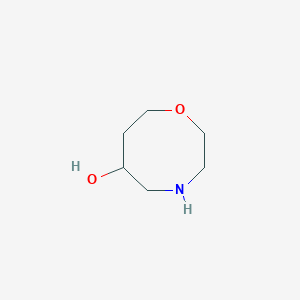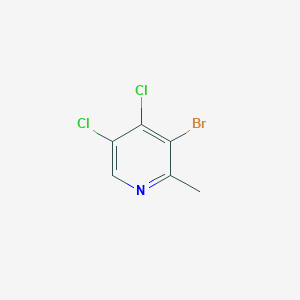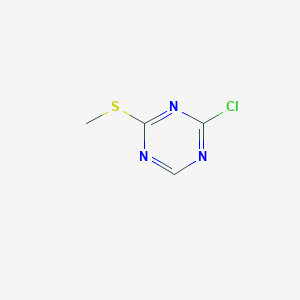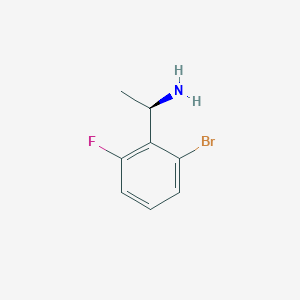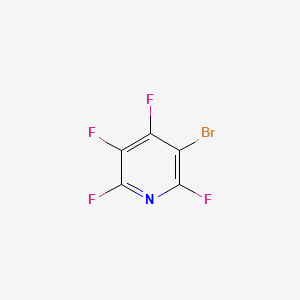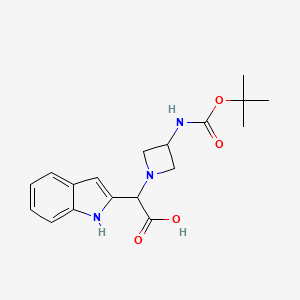
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is a synthetic organic compound that features a complex molecular structure. It contains an azetidine ring, an indole moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the azetidine and indole intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the indole ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Receptor Binding: Potential to bind to specific biological receptors.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-2-yl)acetic acid: Lacks the azetidine and Boc groups.
3-(tert-butoxycarbonylamino)azetidine: Lacks the indole moiety.
Azetidine-1-carboxylic acid: A simpler azetidine derivative.
Uniqueness
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the Boc-protected amine, azetidine ring, and indole moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H23N3O4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)19-12-9-21(10-12)15(16(22)23)14-8-11-6-4-5-7-13(11)20-14/h4-8,12,15,20H,9-10H2,1-3H3,(H,19,24)(H,22,23) |
InChI-Schlüssel |
LBIMOGJMERBIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


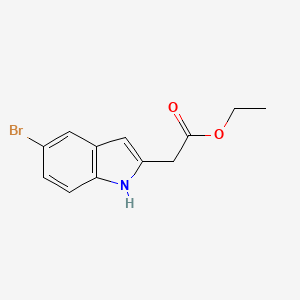
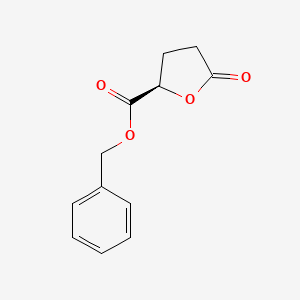
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

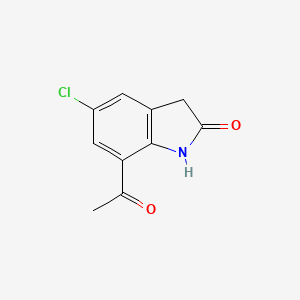
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
